molecular formula C21H19NO3 B186185 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate CAS No. 6625-61-2

1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate

Cat. No. B186185
CAS RN: 6625-61-2
M. Wt: 333.4 g/mol
InChI Key: ILJCFVGMRRJACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate, also known as Q-VD-OPH, is a small molecule inhibitor that has been widely used in scientific research. It is a potent caspase inhibitor that has been shown to have significant effects on cell death and survival.

Mechanism Of Action

1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate functions as a potent caspase inhibitor by binding to the active site of caspases and preventing their activation. Caspases are key enzymes involved in programmed cell death, and their inhibition can prevent cell death and promote cell survival. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to inhibit caspases 3, 8, and 9, which are involved in different pathways of cell death.

Biochemical And Physiological Effects

1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been shown to have significant effects on cell death and survival in various cell types. It has been shown to prevent apoptosis in cancer cells, protect neurons from cell death in neurodegenerative diseases, and promote cell survival in immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the activation of caspase-1, which is involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and specificity for caspases. It can be used in various cell types and animal models to study the mechanisms of cell death and survival. However, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate also has some limitations. It may have off-target effects on other enzymes and pathways, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate in scientific research. One direction is to study its effects on different types of cancer cells and its potential as a therapeutic agent for cancer. Another direction is to study its effects on neurodegenerative diseases and its potential as a neuroprotective agent. Additionally, further research is needed to understand the mechanisms of action of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate and its potential off-target effects on other enzymes and pathways.

Synthesis Methods

The synthesis of 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with 1-phenylpropan-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the intermediate product, which is then treated with oxalyl chloride to obtain the final product, 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate.

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been widely used in scientific research for its ability to inhibit caspases, which are key enzymes involved in programmed cell death. It has been shown to have significant effects on cell death and survival in various cell types, including cancer cells, neurons, and immune cells. 1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate has been used to study the mechanisms of cell death and survival in various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases.

properties

CAS RN

6625-61-2

Product Name

1-Oxo-1-phenylpropan-2-yl 2,6-dimethylquinoline-4-carboxylate

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 2,6-dimethylquinoline-4-carboxylate

InChI

InChI=1S/C21H19NO3/c1-13-9-10-19-17(11-13)18(12-14(2)22-19)21(24)25-15(3)20(23)16-7-5-4-6-8-16/h4-12,15H,1-3H3

InChI Key

ILJCFVGMRRJACE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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